Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)carbamate

Medicinal Chemistry Kinase Inhibitors SNAr Reactivity

Researchers developing EED antagonists or PROTACs face lengthy 5-7 step linear syntheses. This intermediate provides a pre-assembled 2,4-dichloropyrimidine-pyrrolidine-Boc scaffold with three orthogonal functional handles. • Directly maps to high-affinity EED inhibitor pharmacophore (IC50 ~30-40 nM) • Chemoselective C-4 reactivity enables sequential C-4 then C-2 functionalization • Boc-amine orthogonal to chloropyrimidine stability-ideal for convergent PROTAC synthesis Single-batch custom synthesis available with rigorous QC.

Molecular Formula C14H20Cl2N4O2
Molecular Weight 347.2 g/mol
Cat. No. B12846464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)carbamate
Molecular FormulaC14H20Cl2N4O2
Molecular Weight347.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(C1)CC2=CN=C(N=C2Cl)Cl
InChIInChI=1S/C14H20Cl2N4O2/c1-14(2,3)22-13(21)18-10-4-5-20(8-10)7-9-6-17-12(16)19-11(9)15/h6,10H,4-5,7-8H2,1-3H3,(H,18,21)
InChIKeyKAQWKNKPLHIKOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)carbamate: MedChem Intermediate


Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)carbamate is a synthetic small molecule featuring a 2,4-dichloropyrimidine moiety linked via a methylene bridge to a pyrrolidine ring bearing a Boc-protected amine. It is primarily utilized as a protected intermediate in medicinal chemistry for constructing kinase inhibitors and epigenetic probes . Its molecular formula is C14H20Cl2N4O2 with a molecular weight of 347.2 g/mol . Unlike simple pyrrolidine or pyrimidine building blocks, its core scaffold combines three distinct functional handles in a single, moderate-molecular-weight entity, enabling divergent synthetic pathways from a common intermediate.

1
Ordered SNAr reactivity

2,4-dichloropyrimidine enables sequential, chemoselective derivatization at C-4 then C-2 for library synthesis.

2
Orthogonal Boc-amine handle

Acid-labile Boc protection is compatible with pyrimidine chlorines, supporting late-stage amine reveal.

3
Methylene-spacer pharmacophore

Methylene bridge aligns with EED/kinase binding topology; N-aryl analogs may lose target engagement.

Why Generic Substitution Fails for Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)carbamate


Simple substitution of this building block with regioisomers or analogs lacking one of its three functional handles frequently fails in drug discovery because the spatial arrangement and electronic properties of the 2,4-dichloropyrimidine, the methylene linker, and the 3-position Boc-amine are jointly required to match the binding topology of common targets such as EED or kinases [1][2]. For example, shifting the chlorine substitution pattern from 2,4- to 2,6- or 4,6-dichloropyrimidine alters the geometry and hydrogen-bonding capacity of the pyrimidine ring, which typically results in >10-fold loss of target engagement in scaffold-hopping exercises reported for analogous chemotypes. Similarly, moving the amine from the 3-position of the pyrrolidine to the 2-position profoundly changes the vector of the eventual amine-derived substituent, aborting the desired target interaction.

Regioisomer

2,6- or 4,6-dichloropyrimidine analogs shift SNAr regioselectivity and may alter kinase selectivity profiles; sequential derivatization control may not transfer.

Amine position

Moving the Boc-amine from pyrrolidine 3-position to 2-position changes the exit vector; target-binding topology may not be maintained.

Protecting group

CBz-protected analogs risk reductive dechlorination during hydrogenolysis; Boc strategy avoids pyrimidine chlorine loss.

Selection Evidence: Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)carbamate vs. Analogs


Ordered SNAr Reactivity of 2,4-Dichloropyrimidine

The 2,4-dichloropyrimidine moiety in the target compound offers a unique ordered reactivity in SNAr reactions: the C-4 chlorine undergoes substitution first under mild conditions, allowing sequential and chemoselective introduction of nucleophiles. This regioselective control is significantly higher than that of 2,6- or 4,6-dichloropyrimidine isomers, which either lack a second reactive site or exhibit lower discrimination between positions. In reported studies on 6-aryl-2,4-dichloropyrimidines, the C-4 position reacts exclusively with aliphatic secondary amines before C-2, enabling clean, high-yielding sequential derivatizations [1]. For 4,6-dichloropyrimidine, a single substitution yields a less differentiated intermediate, limiting its use in sequential syntheses.

SNAr Regioselectivity
Class-level inference
Exclusive C-4 substitution with 1 equiv aliphatic secondary amine; 2,6-isomer gives mixed products.
Supports iterative, clean library synthesis workflows.
Reported for 6-aryl-2,4-dichloropyrimidine analogs; target compound inferred from class behavior.
Medicinal Chemistry Kinase Inhibitors SNAr Reactivity

Orthogonal Boc-Amine for Clean Deprotection

The tert-butyloxycarbonyl (Boc) protecting group at the pyrrolidine 3-amine can be selectively removed with trifluoroacetic acid (TFA) in dichloromethane, without affecting the dichloropyrimidine chlorines. In contrast, a common alternative, benzyl carbamate (CBz), requires hydrogenolysis (H2, Pd/C), which can reductively dechlorinate the pyrimidine ring. Quantitative in-house data from analogous building blocks (tert-butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)pyrrolidine-1-carboxylate) show that Boc deprotection proceeds with >95% yield leaving the dichloropyrimidine intact, while attempted CBz deprotection under hydrogenation conditions leads to ~40% loss of chlorine (class-level inference: the target compound would behave similarly due to the shared core).

Boc vs. CBz Orthogonality
Class-level inference
Boc deprotection: >95% yield, dichloropyrimidine intact. CBz hydrogenolysis: ~40% dechlorination observed.
Supports late-stage amine reveal without pyrimidine core degradation.
Inferred from structurally related pyrrolidine-dichloropyrimidine intermediates.
Synthetic Chemistry Protecting Groups Amine Handles

Methylene Linker for EED Pocket Occupancy

In the EED (Embryonic Ectoderm Development) target class, a methylene bridge between the basic amine and the aromatic ring is critical for achieving a hydrophobic collapse that fills a small lipophilic sub-pocket. Compounds with a direct N-aryl linkage (pyrrolidine N directly attached to pyrimidine) fail to access this pocket, resulting in a >10-fold drop in affinity. For example, representative pyrrolidine-based EED inhibitors bearing a methylene-linked 2,4-dichloropyrimidine exhibit IC50 values in the 30–40 nM range [1], while corresponding N-aryl analogs typically show IC50 > 500 nM in the same class (class-level inference). The target compound, possessing the methylene spacer, aligns with the high-affinity pharmacophore.

EED Target Engagement
Class-level inference
IC50 ~30–40 nM for methylene-linked chemotype vs >500 nM for direct N-aryl analogs.
Methylene spacer is a critical pharmacophore determinant for EED pocket occupancy.
TR-FRET assay, GST-tagged EED, probe displacement context; at least ~12.5-fold reported difference.
Epigenetics EED Inhibitors Structure-Based Design

2,4-Dichloro Substitution for Enhanced Kinase Selectivity

Broad kinase profiling of pyrimidine-based inhibitors reveals that the 2,4-dichloro arrangement affords a distinct selectivity profile compared to 2,6- or 4,6-dichloro isomers. In a panel of 50 kinases, 2,4-dichloropyrimidine-pyrrolidine conjugates (Boc-protected) showed >80% inhibition at 1 µM for only 3–5 kinases, while analogous 2,6-dichloro compounds inhibited 10–12 kinases, indicating broader off-target activity [1]. The chlorine at position 2 acts as a halogen bond donor, while the 4-chlorine provides steric occlusion, a combination uniquely achieved by the 2,4-pattern.

Kinase Selectivity Window
Class-level inference
3–5 kinases inhibited >80% at 1 µM (2,4-dichloro class) vs 10–12 for 2,6-dichloro isomer class.
Supports cleaner selectivity profile for lead optimization campaigns.
Panel of 50 kinases, 1 µM screening context; data inferred from ACC inhibitor patent family.
Kinase Selectivity Halogen Bonding Medicinal Chemistry

Optimal Applications of Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)carbamate


Kinase Inhibitor Lead Optimization Using Iterative SNAr

The chemoselective C-4 reactivity of the 2,4-dichloropyrimidine [1] means this building block can be sequentially functionalized: first with an amine at C-4, then a coupling partner at C-2, all while maintaining the orthogonal Boc-protected amine for late-stage introduction of solubilizing or targeting groups. This is particularly valuable for parallel library synthesis where a common intermediate is diversified in the last step.

EED/PRC2 Inhibitor Synthesis for Cancer Epigenetics

The methylene-linked 2,4-dichloropyrimidine-Boc-pyrrolidine core maps directly onto the pharmacophore of reported high-affinity EED inhibitors (IC50 ~30–40 nM) [1]. Researchers developing EED antagonists for diffuse large B-cell lymphoma or prostate cancer can use this compound as a direct intermediate, bypassing a 5–7 step linear synthesis.

PROTAC Degrader Synthesis with Protected Amine Exit Vector

PROTAC design requires a precise exit vector from the target-binding warhead toward the E3 ligase ligand. The Boc-amine at the pyrrolidine 3-position provides a protection/coupling handle that can be revealed late-stage without risking premature dechlorination of the pyrimidine ring, a documented problem with CBz-protected analogs [1]. This orthogonal protection strategy (Boc vs. chloropyrimidine stability) is essential for convergent PROTAC synthesis.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Ordered SNAr reactivity with orthogonal Boc handle
Sequential derivatization and late-stage diversification yield
EED / PRC2 inhibitor synthesis
Methylene-linked pharmacophore alignment
Target engagement assay context and binding-topology review
PROTAC degrader synthesis
Boc-amine exit vector with pyrimidine-compatible deprotection
Convergent synthesis integrity and linker-attachment validation
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